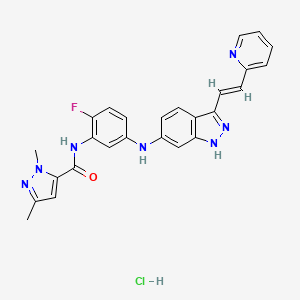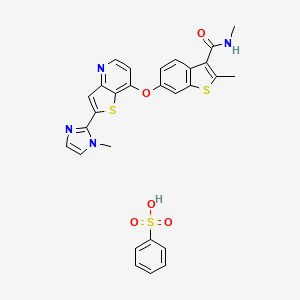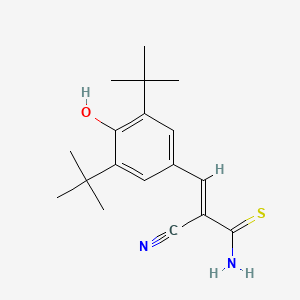
Ald-Ph-PEG2-amine TFA salt
Overview
Description
Ald-Ph-PEG2-amine TFA salt is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O4 . Its molecular weight is 280.3 g/mol . The InChI code is 1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14 (18)13-3-1-12 (11-17)2-4-13/h1-4,11H,5-10,15H2, (H,16,18) .Chemical Reactions Analysis
The benzaldehyde moiety in this compound can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.3 g/mol . . The storage temperature is -20°C .Scientific Research Applications
Catalysis in Organic Synthesis
Trifluoroacetate guanidinium salt ([TBD][TFA]) ionic liquid, a relative of Ald-Ph-PEG2-amine TFA salt, was utilized as a recyclable and efficient catalyst in the synthesis of formamides. It facilitated the reaction of primary and secondary amines with formic acid, yielding N-formyl derivatives with high efficiency under solvent-free conditions at room temperature (Baghbanian & Farhang, 2013).
Membrane Fabrication and Water Treatment:
- An atomic layer deposition (ALD) approach involving titanium dioxide (TiO2) nanofilm was used to engineer the sublayer of polyamide thin-film composite membranes. This strategy improved the reverse osmosis membrane's performance significantly by facilitating a highly cross-linked PA selective top layer, crucial for water desalination and purification (Zarshenas et al., 2020).
- Melamine-tuned, highly cross-linked polyamide TFC membranes demonstrated enhanced removal of trace organic compounds (TOrCs), including agricultural toxic materials like atrazine and diazinon, in forward osmosis processes. This innovative approach showed promise in the fabrication of high-performance membranes for water treatment applications (Rastgar et al., 2019).
Polymer Science and Material Engineering:
- Oxidized sodium alginate was modified with hydrazide-modified poly(ethyleneglycol) (PEG) to create an injectable, dual responsive, and self-healing hydrogel. This hydrogel exhibited stimuli-responsive properties, promising for various biomedical applications (Wang et al., 2018).
- The fabrication of ultra-thin aluminium oxide films using plasma-enhanced atomic layer deposition was explored for corrosion protection. These films, when deposited on steel and aluminium alloys, demonstrated excellent corrosion resistance and low porosity, highlighting their potential for protective coatings in various industrial applications (Potts et al., 2011).
Mechanism of Action
Target of Action
The primary targets of Ald-Ph-PEG2-amine TFA salt, also known as Ald-Ph-amido-C2-PEG2-amine, are primary amine groups and carboxylic acids . The compound has a benzaldehyde moiety that can undergo reactions with primary amine groups . The primary amine can also react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. The benzaldehyde moiety of the compound can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These reactions allow the compound to form bonds with its targets, altering their chemical structure and function.
Biochemical Pathways
The compound affects the biochemical pathways involving primary amine groups and carboxylic acids . By reacting with these groups, the compound can alter the structure and function of proteins and other molecules that contain these groups. This can lead to changes in the biochemical pathways in which these molecules are involved. The exact pathways affected would depend on the specific primary amine groups and carboxylic acids that the compound interacts with.
Pharmacokinetics
It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous solutions , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment could affect the reactivity of the compound and its targets. Additionally, the presence of other molecules that can react with the compound or its targets could also influence its action. The compound’s hydrophilic PEG linkers could enhance its solubility in aqueous environments , potentially influencing its distribution and efficacy.
Biochemical Analysis
Biochemical Properties
The benzaldehyde moiety of Ald-Ph-PEG2-amine TFA salt can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These interactions allow this compound to play a role in various biochemical reactions.
Cellular Effects
The hydrophilic PEG linkers in this compound increase the water solubility of the compound in aqueous solutions This property can influence cell function by affecting the solubility and transport of other biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interactions with primary amine groups and carbonyl compounds These interactions can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVIFAPOMVRMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197353 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055013-56-2 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



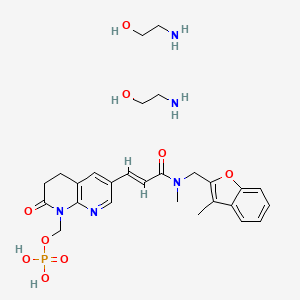
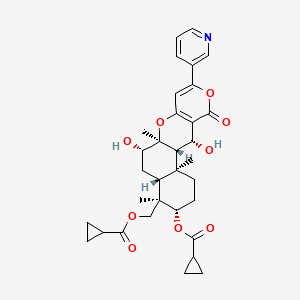
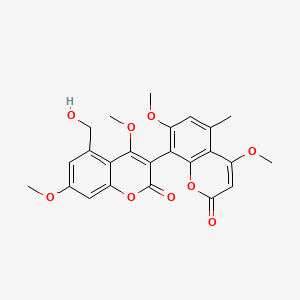
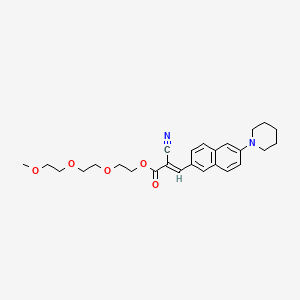
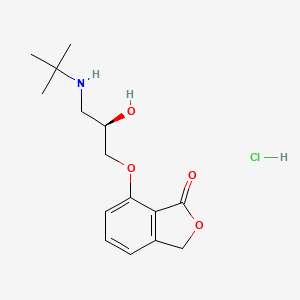
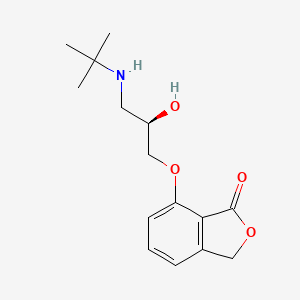
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
